Lipophilicity (LogP) Comparison with 4-Chloro and 4-Fluoro Analogs
The compound exhibits an intermediate lipophilicity profile with a predicted ACD/LogP of 1.43 . This value provides a distinct advantage over the more lipophilic 4-chloro analog, which is predicted to have a higher LogP due to the chlorine substituent (estimated increase of +0.7-0.8 log units based on Hansch π constants) [1], potentially leading to reduced aqueous solubility. Conversely, it is more lipophilic than the 4-fluoro analog, which is predicted to have a lower LogP due to the electron-withdrawing fluorine (estimated decrease of -0.2 to -0.3 log units) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ACD/LogP = 1.43 |
| Comparator Or Baseline | 4-Chloro analog: Predicted LogP > 2.1 (estimated via Hansch π). 4-Fluoro analog: Predicted LogP < 1.2 (estimated via Hansch π). [1] |
| Quantified Difference | Target compound is approximately 0.7 log units less lipophilic than the chloro analog and 0.2 log units more lipophilic than the fluoro analog. |
| Conditions | Predicted values using ACD/Labs Percepta Platform for target and Hansch π constant analysis for comparators. |
Why This Matters
This intermediate LogP value is often associated with an optimal balance between membrane permeability and aqueous solubility, a critical factor for use in biological assays or as a drug-like intermediate.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
